

Application Notes and Protocols: Fractional Distillation of Turpentine Components

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Turpentine**
Cat. No.: **B1165885**

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Audience: Researchers, scientists, and drug development professionals.

Application Overview

Turpentine is a volatile fluid obtained from the resin of living trees, primarily pines. It is a complex mixture of terpene hydrocarbons, which are valuable precursors for the synthesis of a wide range of chemicals, including fragrances, flavors, camphor, and pharmaceuticals. The primary components of **turpentine** are the isomers α -pinene and β -pinene, with smaller amounts of camphene, δ -3-carene, and limonene.

Fractional distillation is the principal industrial and laboratory method used to separate these components. The process leverages the differences in the boiling points of the terpenes to selectively isolate them in high purity. This document provides a detailed protocol for the laboratory-scale fractional distillation of **turpentine** and subsequent analysis of the collected fractions.

Principle of Separation

Fractional distillation separates liquid mixtures based on the differential boiling points of the components. When the mixture is heated, the component with the lower boiling point (the more volatile substance) will vaporize to a greater extent. The vapor rises through a fractionating column, which provides a large surface area (through glass beads, rings, or structured packing) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature

at the top of the column, components can be distilled one by one and collected as purified fractions.

For heat-sensitive compounds like terpenes, distillation can be performed under reduced pressure (vacuum distillation).[\[1\]](#)[\[2\]](#) Lowering the pressure reduces the boiling points of all components, minimizing the risk of thermal degradation.[\[1\]](#)

Turpentine Component Data

The successful separation of **turpentine** components relies on their distinct boiling points. The table below summarizes the physical properties of the major constituents.

Component	Molecular Formula	Boiling Point (°C at 1 atm)
α-Pinene	C ₁₀ H ₁₆	155 - 156 [3] [4] [5] [6] [7]
Camphene	C ₁₀ H ₁₆	159 - 160 [8] [9] [10]
β-Pinene	C ₁₀ H ₁₆	165 - 167 [11] [12] [13] [14]
δ-3-Carene	C ₁₀ H ₁₆	169 - 174 [15] [16] [17] [18]
Limonene	C ₁₀ H ₁₆	176 - 178 [19] [20] [21] [22] [23]

Experimental Protocols

This protocol details the separation of α-pinene and β-pinene from a typical **turpentine** sample.

4.1.1 Materials and Apparatus

- Chemicals:
 - Raw **Turpentine** (250 mL)
 - Boiling chips or magnetic stir bar
- Apparatus:
 - Heating mantle with stirrer control

- 500 mL round-bottom flask (distilling flask)
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head (still head) with thermometer adapter
- Thermometer (-10 to 200 °C range)
- Liebig or Allihn condenser
- Receiving adapter (bent adapter)
- Multiple 100 mL or 250 mL round-bottom flasks or Erlenmeyer flasks (receiving flasks)
- Tubing for condenser water
- Laboratory clamps and stands
- Insulating material (glass wool or aluminum foil)

4.1.2 Procedure

- Apparatus Setup:
 - Place 250 mL of **turpentine** and a few boiling chips (or a stir bar) into the 500 mL distilling flask.
 - Assemble the fractional distillation apparatus as shown in the workflow diagram below. Clamp the distilling flask securely in the heating mantle.
 - Attach the fractionating column vertically to the flask.
 - Place the still head on top of the column and insert the thermometer. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[\[24\]](#)
 - Attach the condenser to the side-arm and secure it with a clamp. Connect the lower condenser inlet to a cold water source and lead the upper outlet to a drain.
 - Attach the receiving adapter and place a collection flask at the outlet.

- Wrap the fractionating column and the neck of the distilling flask with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.
- Distillation Process:
 - Turn on the cooling water to the condenser.
 - Begin heating the **turpentine** gently. If using a stir bar, start the magnetic stirrer.
 - Observe the liquid as it begins to boil and a ring of condensation slowly rises up the column.^[24] The ascent should be gradual to allow for proper separation.
 - Monitor the temperature at the still head. It will rise and then stabilize at the boiling point of the most volatile component, α -pinene (~155-156 °C).
 - Collect Fraction 1 (α -Pinene): When the temperature is stable and the first drops of distillate appear, place the first receiving flask to collect the liquid. Maintain a slow, steady distillation rate (1-2 drops per second).
 - Continue collecting this fraction as long as the temperature remains constant.
- Fraction Change:
 - When most of the α -pinene has distilled, the temperature may drop slightly before beginning to rise again.
 - As the temperature approaches the boiling point of the next component (camphene or β -pinene), change the receiving flask to collect the intermediate fraction.
 - Collect Fraction 2 (β -Pinene): Once the temperature stabilizes again at the boiling point of β -pinene (~166-167 °C), use a new, clean receiving flask to collect this fraction.
- Shutdown:
 - Stop the distillation when the temperature begins to rise again after the β -pinene fraction is collected, or when only a small volume of residue remains in the distilling flask.

- Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

4.1.3 Safety Precautions

- Perform the distillation in a well-ventilated fume hood.
- **Turpentine** and its components are flammable; keep away from open flames and sparks.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Ensure all glassware joints are securely sealed to prevent vapor leakage.

To prevent potential thermal degradation of terpenes, the distillation can be performed under vacuum.[\[1\]](#)

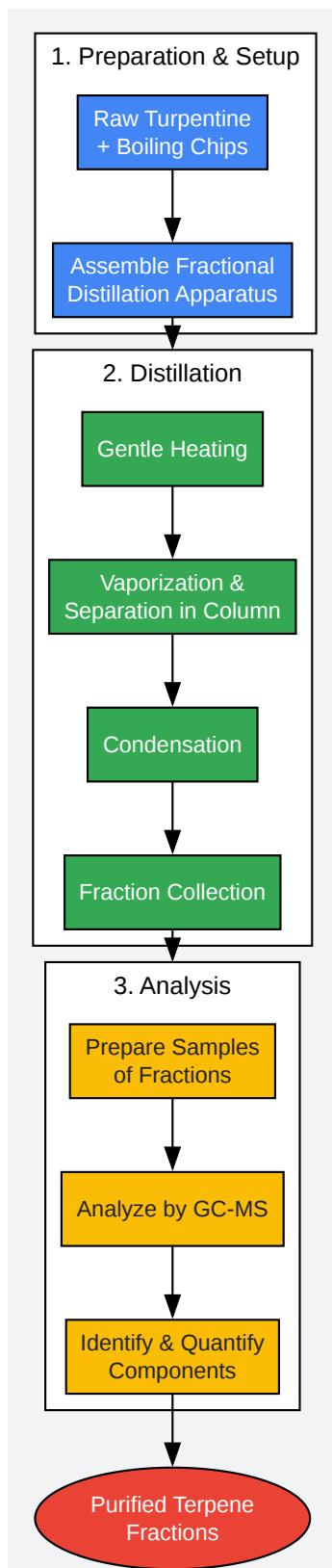
- Modifications: Use thick-walled vacuum-rated glassware. Connect a vacuum source with a pressure gauge and trap to the receiving adapter.
- Procedure: Assemble the apparatus, then slowly reduce the pressure to the desired level (e.g., 20-50 mmHg). Begin heating. The boiling points of all components will be significantly lower than their atmospheric boiling points.

The purity and composition of the collected fractions should be determined using analytical techniques.

- Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS).[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
- Protocol Outline:
 - Prepare dilute samples of the raw **turpentine** and each collected fraction in a suitable solvent (e.g., hexane or dichloromethane).
 - Inject a small volume (e.g., 1 μ L) of the sample into the GC-MS system.
 - Use a capillary column suitable for terpene analysis (e.g., HP-5MS).[\[29\]](#)

- Run a temperature program that effectively separates the components (e.g., start at 60°C, ramp to 240°C).
- Identify the components in each fraction by comparing their mass spectra and retention times to a spectral library (e.g., NIST) and known standards.
- Quantify the relative purity by integrating the peak areas in the chromatogram.

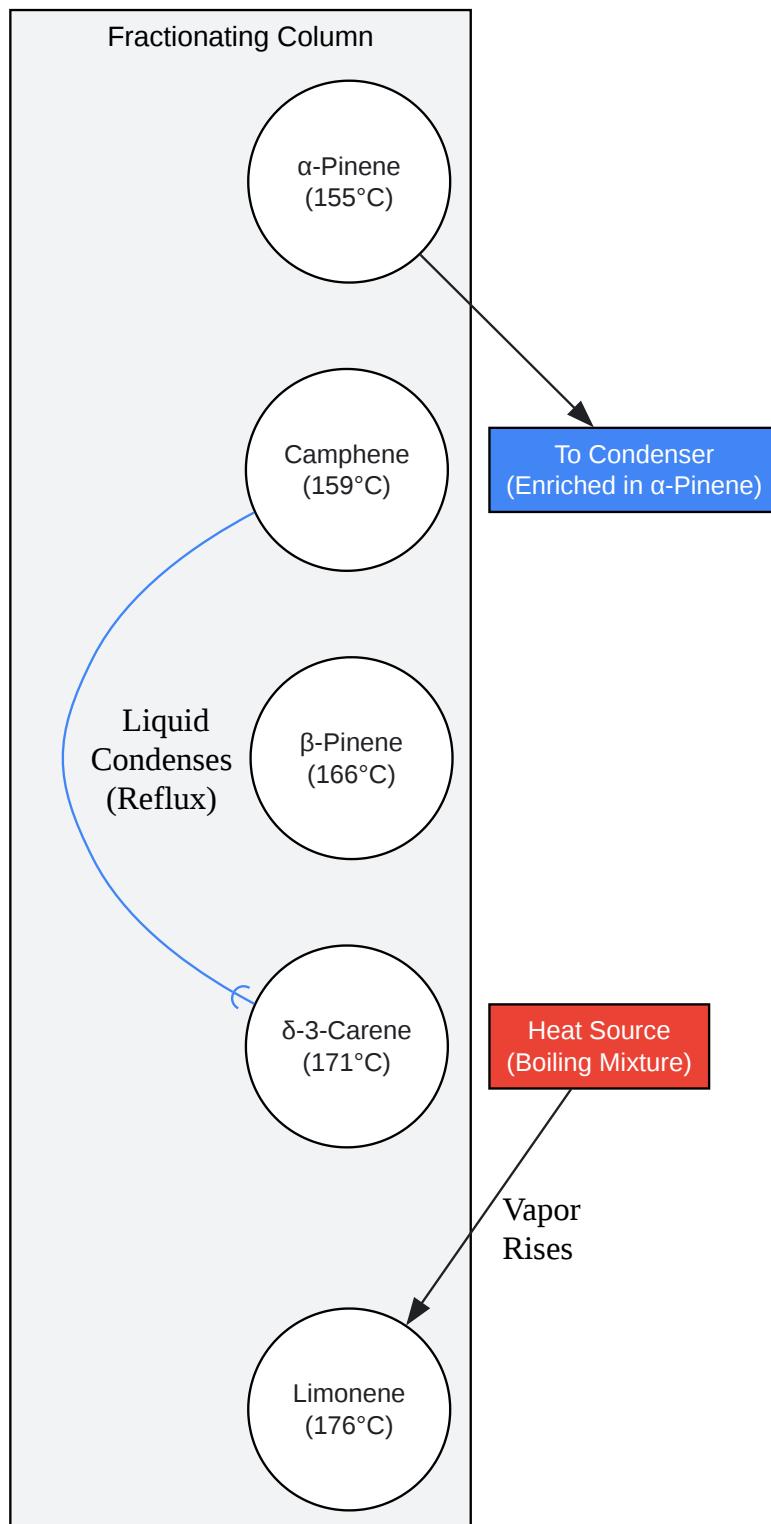
Visualizations



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Caption: Workflow for the fractional distillation and analysis of **turpentine**.

Separation Based on Boiling Point

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Caption: Separation of **turpentine** components in a fractionating column.

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- To cite this document: BenchChem. [Application Notes and Protocols: Fractional Distillation of Turpentine Components]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165885#fractional-distillation-process-for-separating-turpentine-components]

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